molecular formula C20H14FN3O B2685574 N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide CAS No. 351983-62-5

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide

Cat. No.: B2685574
CAS No.: 351983-62-5
M. Wt: 331.35
InChI Key: WWSNOEZEDZFVAW-UHFFFAOYSA-N
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Description

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide is a compound that belongs to the class of benzimidazole derivatives. Benzimidazole derivatives are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic applications.

Preparation Methods

The synthesis of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide typically involves the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and reduce production costs.

Chemical Reactions Analysis

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide involves its interaction with specific molecular targets. The benzimidazole moiety is known to interact with proteins and enzymes, leading to inhibition of their activity. This compound may exert its effects by binding to the active sites of enzymes or receptors, thereby blocking their function .

Comparison with Similar Compounds

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide can be compared with other benzimidazole derivatives such as:

    N-[4-(1H-benzimidazol-2-yl)phenyl]-3-chlorobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-[4-(1H-benzimidazol-2-yl)phenyl]-3-bromobenzamide: Similar structure but with a bromine atom instead of fluorine.

    N-[4-(1H-benzimidazol-2-yl)phenyl]-3-methylbenzamide: Similar structure but with a methyl group instead of fluorine .

The uniqueness of this compound lies in its specific interactions with biological targets and its potential therapeutic applications.

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14FN3O/c21-15-5-3-4-14(12-15)20(25)22-16-10-8-13(9-11-16)19-23-17-6-1-2-7-18(17)24-19/h1-12H,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWSNOEZEDZFVAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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